molecular formula C19H16N2OS B5772728 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine

Cat. No.: B5772728
M. Wt: 320.4 g/mol
InChI Key: QSYKGRHTBNTNOW-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with a 2-methylphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the 2-methylphenyl and thiophen-2-ylmethyl groups through substitution reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)-1,3-benzoxazole: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine: Lacks the 2-methylphenyl group.

    2-(2-methylphenyl)-N-(phenylmethyl)-1,3-benzoxazol-5-amine: Substitutes the thiophen-2-ylmethyl group with a phenylmethyl group.

Uniqueness

The uniqueness of 2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-13-5-2-3-7-16(13)19-21-17-11-14(8-9-18(17)22-19)20-12-15-6-4-10-23-15/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYKGRHTBNTNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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